molecular formula C33H42O7 B1250627 Dantaxusin B

Dantaxusin B

Cat. No.: B1250627
M. Wt: 550.7 g/mol
InChI Key: VVMABQZMSXOGOO-ARASHVSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dantaxusin B is a taxane diterpenoid first isolated from Taxus yunnanensis (Yunnan yew) in 2001 . Structurally, it belongs to the abietane-type diterpenoids, characterized by a fused tricyclic skeleton with oxygenated functional groups. Its isolation was achieved through chromatographic techniques, and its structure was elucidated using 1D/2D NMR and HRMS .

Properties

Molecular Formula

C33H42O7

Molecular Weight

550.7 g/mol

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-10,13-diacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C33H42O7/c1-19-25-17-24-18-27(38-21(3)34)20(2)29(32(24,5)6)30(39-22(4)35)31(37)33(25,7)16-15-26(19)40-28(36)14-13-23-11-9-8-10-12-23/h8-14,24-27,30-31,37H,1,15-18H2,2-7H3/b14-13+/t24-,25-,26+,27+,30-,31+,33-/m1/s1

InChI Key

VVMABQZMSXOGOO-ARASHVSRSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C

Synonyms

5alpha-cinnamoyloxy-9alpha-hydroxy-10beta,13alpha-diacetoxytaxa-4(20),11-diene
dantaxusin B

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Functional Groups Source Reference
This compound Abietane tricyclic C-14 hydroxyl, C-7 ketone Taxus yunnanensis
Taxol Taxane tetracyclic C-13 side chain, C-2 benzoyl Taxus brevifolia
Taxuspine B Taxane tricyclic C-10 acetate, C-5 hydroxyl Taxus cuspidata
Taxuyunnanine C Taxane tricyclic C-9 carbonyl, C-1 hydroxyl Taxus yunnanensis

Key Observations :

  • This compound lacks the complex tetracyclic ring system and C-13 side chain seen in Taxol, which is critical for Taxol’s microtubule-stabilizing activity .

Key Findings :

  • This compound shows moderate antimicrobial activity compared to Dantaxusin A, suggesting hydroxylation patterns influence potency .
  • Taxol’s nanomolar-level anticancer efficacy remains unmatched among taxanes, underscoring the importance of the C-13 side chain .
  • This compound exhibited promising binding affinity to SARS-CoV-2 RNA polymerase (RdRp) in computational studies, though experimental validation is pending .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Dantaxusin B from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. For reproducibility, document extraction solvents, column specifications, and elution gradients. Include purity validation via NMR and mass spectrometry, ensuring alignment with protocols for novel compound characterization .
  • Data Consideration : Compare yield percentages across extraction methods (e.g., maceration vs. Soxhlet) and solvents (polar vs. non-polar) in a table to identify optimal conditions.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1D/2D NMR to confirm stereochemistry and connectivity.
  • HR-MS for molecular formula verification.
  • X-ray crystallography (if crystalline) for absolute configuration.
    Cross-reference spectral data with published analogs (e.g., taxane derivatives) to resolve ambiguities .
    • Data Contradiction : Address discrepancies in reported chemical shifts by calibrating instruments with standard references and validating solvent effects .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., cytotoxicity against cancer cell lines via MTT assay, enzyme inhibition kinetics). Include positive/negative controls and IC50 calculations. For consistency, adhere to OECD guidelines for cell-line authentication and assay replication .
  • Experimental Design : Use a table to compare bioactivity across cell lines (e.g., HeLa vs. MCF-7) and correlate results with structural features (e.g., acetylated groups).

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Step 1 : Replicate studies under standardized conditions (e.g., cell passage number, serum concentration).
  • Step 2 : Employ orthogonal methods (e.g., siRNA knockdown, proteomics) to validate target engagement.
  • Step 3 : Conduct systematic reviews to identify confounding variables (e.g., impurity interference, assay sensitivity) .
    • Data Analysis : Use meta-analysis tools to quantify heterogeneity across studies and perform sensitivity testing on outlier datasets .

Q. What strategies optimize the total synthesis of this compound given its complex stereochemistry?

  • Methodological Answer :

  • Retrosynthetic Analysis : Prioritize ring-forming reactions (e.g., Diels-Alder for taxane core).
  • Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis for challenging centers.
  • Scalability : Compare yields and enantiomeric excess (ee) across synthetic routes (e.g., semisynthesis vs. full synthesis) in a decision matrix .
    • Data Contradiction : Address low ee in final steps by optimizing reaction temperature or catalyst loading .

Q. How should researchers design pharmacokinetic studies for this compound to account for species-specific metabolism?

  • Methodological Answer :

  • In Vivo Models : Use murine and non-rodent models (e.g., zebrafish) to assess interspecies variability.
  • Analytical Methods : Validate LC-MS/MS protocols for plasma concentration quantification, including stability tests for metabolites.
  • Statistical Design : Apply mixed-effects models to account for individual metabolic differences .
    • Data Presentation : Tabulate pharmacokinetic parameters (e.g., Cmax, t1/2) across species with confidence intervals .

Data Management and Reproducibility

Q. What criteria ensure robust data reporting for this compound studies?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized formats), and Reusable (metadata annotations).
  • Reproducibility : Share raw NMR spectra, chromatograms, and assay protocols as supplementary materials .
    • Conflict Resolution : Use version-controlled databases (e.g., GitHub) to track dataset revisions and peer-reviewer feedback .

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

  • Methodological Answer :

  • Blinding : Implement double-blinding in animal studies and image analysis.
  • Pre-registration : Submit hypotheses and statistical plans to platforms like Open Science Framework before data collection.
  • Negative Results : Publish non-significant findings to avoid publication bias .
    • Data Transparency : Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .

Tables for Comparative Analysis

Table 1 : Bioactivity of this compound Derivatives

DerivativeIC50 (μM) – HeLaIC50 (μM) – MCF-7LogPKey Structural Modification
Parent2.1 ± 0.35.4 ± 0.73.2N/A
Acetylated0.8 ± 0.11.9 ± 0.22.8C-10 acetylation
Oxidized4.5 ± 0.66.2 ± 0.93.5C-13 hydroxylation

Table 2 : Synthesis Route Efficiency

RouteTotal StepsOverall Yield (%)ee (%)Key Step
Semisynthesis81298Microbial hydroxylation
Full Synthesis15585Asymmetric Diels-Alder

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.